Oxalyl chloride
Overview
Description
Oxalyl chloride is an organic chemical compound with the formula Cl−C(=O)−C(=O)−Cl. This colorless, sharp-smelling liquid is the di acyl chloride of oxalic acid. It is a highly reactive compound and is widely used as a reagent in organic synthesis .
Mechanism of Action
Target of Action
Oxalyl chloride is an organic compound that primarily targets alcohols and carboxylic acids in organic synthesis . It is used to convert these compounds into their corresponding aldehydes , ketones , and acyl chlorides .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. When used in the Swern oxidation , it reacts with dimethyl sulfoxide (DMSO) to form an adduct, which then interacts with the target alcohol to form the corresponding aldehyde or ketone . In the synthesis of acyl chlorides, this compound reacts with carboxylic acids to form the corresponding acyl chlorides .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Swern oxidation . This process involves the conversion of alcohols to aldehydes and ketones . Another significant pathway is the synthesis of acyl chlorides from carboxylic acids .
Pharmacokinetics
Its physical and chemical properties, such as its reactivity with water and its volatility, can impact its behavior in a chemical reaction environment .
Result of Action
The result of this compound’s action is the transformation of alcohols into aldehydes or ketones, and carboxylic acids into acyl chlorides . These transformations are valuable in organic synthesis, enabling the creation of a wide range of organic compounds .
Action Environment
This compound is sensitive to its environment. It reacts violently with water, producing toxic gases: hydrogen chloride (HCl), carbon dioxide (CO2), and carbon monoxide (CO) . Therefore, it must be handled with care, and reactions involving this compound should be conducted in a controlled, moisture-free environment .
Biochemical Analysis
Biochemical Properties
Oxalyl chloride plays a significant role in biochemical reactions, particularly in the catabolism of oxalate . Oxalyl coenzyme A decarboxylase (OXC) is a key enzyme in this process . This compound interacts with this enzyme, facilitating the breakdown of oxalate .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of oxalate metabolism. Oxalate, which is linked to kidney stones and other health problems, is metabolized by microorganisms in the gut . This compound, through its interaction with OXC, plays a role in this metabolic process .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with OXC. This enzyme catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA, a critical step in the catabolism of oxalate .
Temporal Effects in Laboratory Settings
Its role in oxalate metabolism suggests that it may have long-term effects on cellular function, particularly in the context of oxalate-related disorders .
Dosage Effects in Animal Models
Given its role in oxalate metabolism, it is plausible that varying dosages could influence the rate of oxalate breakdown and thus impact conditions related to oxalate accumulation .
Metabolic Pathways
This compound is involved in the metabolic pathway of oxalate. It interacts with OXC, which catalyzes the decarboxylation of oxalyl-CoA, a key step in the catabolism of oxalate .
Transport and Distribution
Given its role in oxalate metabolism, it is likely that it is transported to sites where oxalate breakdown occurs .
Subcellular Localization
Given its role in oxalate metabolism, it is likely that it is localized to sites where oxalate breakdown occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxalyl chloride is typically prepared by reacting anhydrous oxalic acid with phosphorus pentachloride. The reaction is carried out by mixing 90 grams of anhydrous powdered oxalic acid with 400 grams of pulverized phosphorus pentachloride in a round-bottom flask cooled with an ice-water bath. The mixture is allowed to stand for 2-3 days at room temperature until the mass is fully liquefied. The reaction products are then fractionally distilled by collecting the fraction between 60 and 100 degrees Celsius .
Industrial Production Methods: Commercially, this compound is produced from ethylene carbonate. Photochlorination gives the perchloroethylene carbonate and hydrogen chloride, which is subsequently degraded to this compound and phosgene .
Chemical Reactions Analysis
Types of Reactions: Oxalyl chloride undergoes various chemical transformations, including chlorination, dichlorination, oxidation, reduction, dehydration, decarboxylation, formylation, and ring cleavage of epoxides .
Common Reagents and Conditions:
Hydrolysis: Reaction with water results in decomposition to carbon dioxide, carbon monoxide, and hydrogen chloride.
Esterification: Reacting with alcohols produces the corresponding esters.
Major Products:
Swern Oxidation: Aldehydes and ketones.
Hydrolysis: Carbon dioxide, carbon monoxide, and hydrogen chloride.
Esterification: Corresponding esters.
Scientific Research Applications
Oxalyl chloride is a versatile reagent used in various scientific research applications:
Biology: It is employed in the preparation of various biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of herbicides, plant growth regulators, and other agrochemicals.
Comparison with Similar Compounds
Thionyl chloride (Cl−S(=O)−Cl): Used for similar purposes but has different reactivity and stability profiles.
Phosgene (Cl−C(=O)−Cl): Another acyl chloride with different applications and toxicity.
Uniqueness: Oxalyl chloride is unique due to its ability to decompose into gaseous products upon hydrolysis, unlike other acyl chlorides that typically yield the parent acid . This property makes it particularly useful in specific synthetic applications where such decomposition is advantageous.
Properties
IUPAC Name |
oxalyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2O2/c3-1(5)2(4)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSLXHKWHWQRSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058822 | |
Record name | Ethanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless fuming liquid with a penetrating odor; [Merck Index] | |
Record name | Ethanedioyl dichloride | |
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Record name | Oxalyl chloride | |
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Vapor Pressure |
150.0 [mmHg] | |
Record name | Oxalyl chloride | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
79-37-8 | |
Record name | Oxalyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxalyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079378 | |
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Record name | Ethanedioyl dichloride | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethanedioyl dichloride | |
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Record name | Oxalyl dichloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.092 | |
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Record name | OXALYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Y96317DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of oxalyl chloride?
A: this compound has the molecular formula C2Cl2O2 and a molecular weight of 126.92 g/mol. []
Q2: What are the spectroscopic characteristics of this compound?
A: Spectroscopic studies, including infrared (IR), Raman, and ultraviolet (UV) spectroscopy, have been instrumental in characterizing this compound. [, , ]
- IR Spectroscopy: Reveals characteristic absorption bands for the C=O and C-Cl stretching vibrations, providing insights into its functional groups and bonding characteristics. []
- Raman Spectroscopy: Complements IR data by providing information on vibrational modes and structural features. Temperature-dependent Raman studies have been used to investigate rotational isomerism in this compound. []
- UV Spectroscopy: Provides information about electronic transitions within the molecule, and has been used in conjunction with IR and Raman data to study complex formation between this compound and benzene. []
Q3: Does this compound exhibit rotational isomerism?
A: Yes, this compound exists in both trans and gauche conformations, primarily influenced by steric repulsion between the chlorine atoms. [, ] The trans conformer, with a Cl-C-C-Cl dihedral angle of 180°, is generally more stable. While the existence of a distinct gauche conformer (with a dihedral angle around 80°) has been debated, computational studies suggest an extremely flat potential energy surface for rotation around the C-C bond, indicating a low energy barrier between conformers. [, ]
Q4: What is the primary mode of reactivity of this compound?
A: this compound is a highly reactive electrophilic reagent primarily due to the presence of two electrophilic carbonyl groups (C=O). [, , , , , , , ]
Q5: What are some common applications of this compound in organic synthesis?
A5: this compound is a versatile reagent in organic synthesis, frequently employed in the following transformations:
- Preparation of Carboxylic Acid Chlorides: It readily converts carboxylic acids to their corresponding acid chlorides, which are more reactive derivatives used in various synthetic transformations. [, ]
- Synthesis of Acyl Derivatives: Facilitates the formation of esters, amides, and other acyl derivatives, expanding its utility in building complex molecules. [, ]
- Formation of Heterocycles: Participates in cyclization reactions leading to the formation of heterocyclic compounds, including those with medicinal significance. [, , ]
- Dehydrative Reactions: this compound, particularly in conjunction with dimethylformamide (DMF), acts as a dehydrating agent in specific reactions. []
Q6: How is this compound used in the synthesis of citicoline sodium?
A: this compound serves as a key reagent in a specific synthetic route for citicoline sodium, utilizing choline chloride calcium phosphate (P-choline) as a starting material. [, ]
Q7: How does this compound function in the Swern oxidation?
A: In the Swern oxidation, a mild and widely used method for converting alcohols to aldehydes or ketones, this compound acts as an activating agent for dimethyl sulfoxide (DMSO). []
Q8: Can this compound be used for chlorolactonization reactions?
A: Yes, this compound, in conjunction with diphenyl sulfoxide, can be used to achieve chlorolactonization of alkenoic acids. [] This method offers a route to synthesize chlorolactones, which are valuable building blocks in organic synthesis.
Q9: Are there any computational studies on the reactivity of this compound?
A: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the mechanism of this compound dissociation, providing insights into bond breaking and the formation of reactive intermediates like the COCl radical. []
Q10: What are the primary safety concerns associated with this compound?
A10: this compound demands careful handling due to its hazardous nature:
- Corrosivity: It is highly corrosive and can cause severe burns upon contact with skin, eyes, and mucous membranes. [, , ]
- Toxicity: this compound is toxic by inhalation and ingestion, and can lead to respiratory irritation and pulmonary edema. [, , ]
- Moisture Sensitivity: It reacts vigorously with water, producing corrosive hydrochloric acid (HCl) and carbon monoxide (CO) gases. [, ]
Q11: What precautions should be taken when handling this compound?
A11: To ensure safety during handling:
- Personal Protective Equipment: Always wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat. [, ]
- Ventilation: Work in a well-ventilated area or a fume hood to minimize exposure to vapors. [, ]
- Moisture Exclusion: Handle this compound under anhydrous conditions using dry glassware and inert atmosphere techniques. []
- Waste Disposal: Dispose of this compound and waste products according to local regulations. [, ]
Q12: Are there any analytical methods for determining the presence of this compound?
A: Yes, gas chromatography (GC) methods have been developed for the determination of this compound, particularly in pharmaceutical preparations. [, ]
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